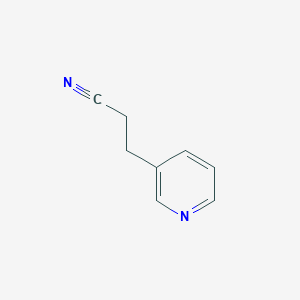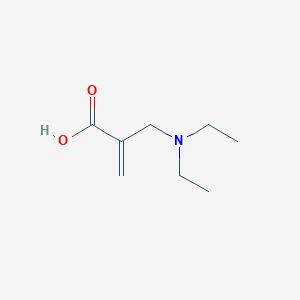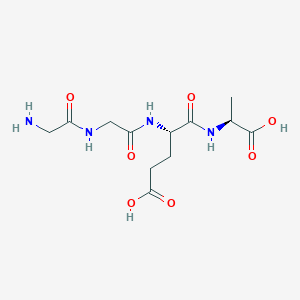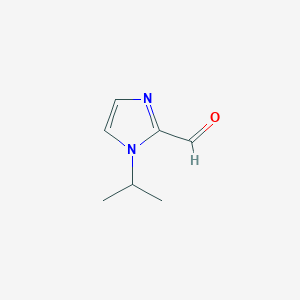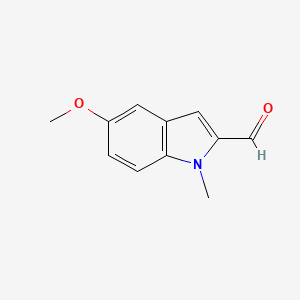
(S)-(+)-Methylglycidylether
Übersicht
Beschreibung
(S)-(+)-Methyl glycidyl ether is an organic compound with the molecular formula C4H8O2. It is a chiral epoxide, meaning it has a three-membered ring structure with an oxygen atom and exhibits optical activity. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form polymers.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-Methyl glycidyl ether has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of epoxy resins, adhesives, and coatings.
Wirkmechanismus
Target of Action
It’s known that glycidyl ethers can participate in reactions involving nucleophiles, such as amines or carboxylic acids, due to the presence of an epoxide group .
Mode of Action
The mode of action of (S)-(+)-Methyl glycidyl ether involves its interaction with its targets through the opening of its epoxide ring . This reaction can occur under both acidic and basic conditions, leading to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
It’s known that the compound can undergo polymerization under the action of a bf3–h2o catalytic system, leading to the formation of oligodiols .
Result of Action
The result of the action of (S)-(+)-Methyl glycidyl ether is the formation of various products depending on the conditions and the nucleophiles present . For example, under the action of a BF3–H2O catalytic system, it can polymerize to form oligodiols .
Action Environment
The action, efficacy, and stability of (S)-(+)-Methyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of a BF3–H2O catalytic system can induce its polymerization . Moreover, the yield of certain reactions involving (S)-(+)-Methyl glycidyl ether can be significantly increased by adding 2% (v/v) Tween-20 or by intermittent supplementation of the substrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(+)-Methyl glycidyl ether can be synthesized through several methods. One common approach involves the reaction of (S)-(+)-propylene oxide with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields (S)-(+)-Methyl glycidyl ether with high enantiomeric purity .
Industrial Production Methods
In industrial settings, (S)-(+)-Methyl glycidyl ether is often produced using a continuous flow process. This method involves the reaction of (S)-(+)-propylene oxide with methanol in a reactor equipped with a catalyst bed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-Methyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or hydrogen sulfide (H2S) are employed under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted products depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Used in epoxy resins but has different reactivity and applications.
Bisphenol F diglycidyl ether (BFDGE): Similar to BADGE but with different structural properties.
Novolac glycidyl ethers (NOGE): Used in coatings and adhesives, with a more complex structure compared to (S)-(+)-Methyl glycidyl ether.
Uniqueness
(S)-(+)-Methyl glycidyl ether is unique due to its chiral nature and high reactivity. Its ability to form enantiomerically pure products makes it valuable in asymmetric synthesis and applications requiring specific stereochemistry .
Eigenschaften
IUPAC Name |
(2S)-2-(methoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJVFRMDSNFRT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426299 | |
| Record name | (S)-(+)-Methyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64491-68-5 | |
| Record name | (S)-(+)-Methyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-Glycidyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

